molecular formula C12H19NO B15093180 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol

Katalognummer: B15093180
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: YFCMMYPPRHQZQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a 3,4-dimethylphenylmethyl group

Vorbereitungsmethoden

The synthesis of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzylamine with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then subjected to ring-opening with a suitable nucleophile, such as water or an alcohol, to yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or thiols. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include aldehydes, ketones, and substituted amines.

Wissenschaftliche Forschungsanwendungen

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. For example, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol can be compared with similar compounds such as:

    1-{[(3,4-Dimethylphenyl)methyl]amino}ethanol: This compound has a similar structure but with an ethyl group instead of a propyl group.

    1-{[(3,4-Dimethylphenyl)methyl]amino}butanol: This compound has a butyl group instead of a propyl group.

    1-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol: This compound has the hydroxyl group attached to the first carbon atom instead of the second

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

1-[(3,4-dimethylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C12H19NO/c1-9-4-5-12(6-10(9)2)8-13-7-11(3)14/h4-6,11,13-14H,7-8H2,1-3H3

InChI-Schlüssel

YFCMMYPPRHQZQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CNCC(C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.